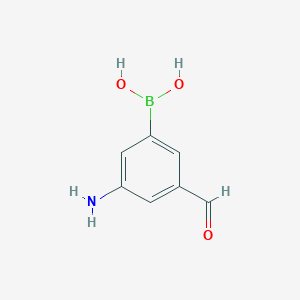
(3-Amino-5-formylphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Amino-5-formylphenyl)boronic acid is an organic compound that contains both an amino group and a formyl group attached to a phenyl ring, along with a boronic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3-Amino-5-formylphenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods: Industrial production methods for boronic acids often involve hydroboration, where a B-H bond is added over an alkene or alkyne to produce the corresponding alkyl or alkenylborane. This method is rapid and allows for the extensive exploration of organoborane chemistry .
Chemical Reactions Analysis
Types of Reactions: (3-Amino-5-formylphenyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in substitution reactions, forming new C-N bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halides or other electrophiles can be used in the presence of a base or catalyst.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Alcohols.
Substitution: Amines or other substituted aromatic compounds.
Scientific Research Applications
(3-Amino-5-formylphenyl)boronic acid has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Amino-5-formylphenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes. The boronic acid group can form reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
- 3-Formylphenylboronic acid
- 4-Formylphenylboronic acid
- Phenylboronic acid
Comparison: (3-Amino-5-formylphenyl)boronic acid is unique due to the presence of both an amino group and a formyl group on the phenyl ring, in addition to the boronic acid group. This combination of functional groups allows for a broader range of chemical reactions and applications compared to similar
Properties
Molecular Formula |
C7H8BNO3 |
|---|---|
Molecular Weight |
164.96 g/mol |
IUPAC Name |
(3-amino-5-formylphenyl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4,11-12H,9H2 |
InChI Key |
RPRHKKPGYDFYRX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC(=C1)N)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















